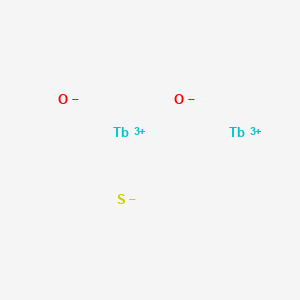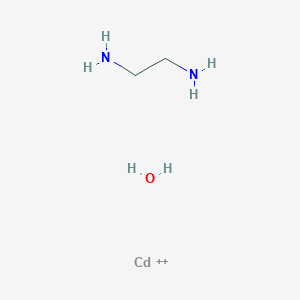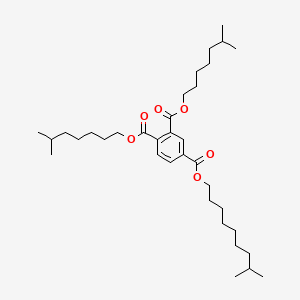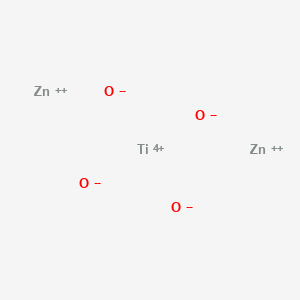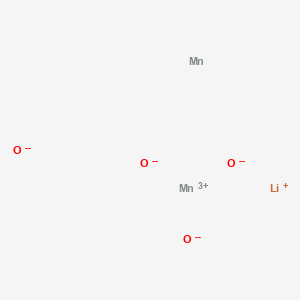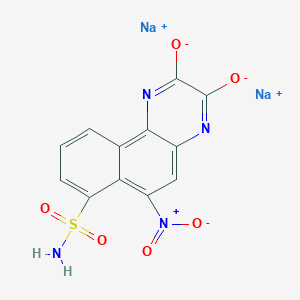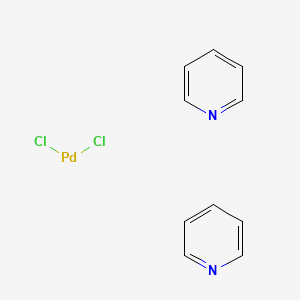
Dichlorobis(pyridine)palladium(II)
Vue d'ensemble
Description
Dichlorobis(pyridine)palladium(II) is an organometallic compound with the formula C10H10Cl2N2Pd . It has a molecular weight of 335.53 . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ .
Synthesis Analysis
The synthesis of Dichlorobis(pyridine)palladium(II) involves a reaction where C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction was carried out in a solvent of Dichloromethane .
Molecular Structure Analysis
The molecular structure of Dichlorobis(pyridine)palladium(II) has been determined by X-ray crystallography . The electronic structures of the complexes have been determined by density functional theory (DFT) and employed for the discussion of bonding properties .
Chemical Reactions Analysis
The chemical reaction involving Dichlorobis(pyridine)palladium(II) is C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction has an enthalpy of -57.7 ± 1.7 kJ/mol .
Physical And Chemical Properties Analysis
Dichlorobis(pyridine)palladium(II) appears as a powder . It has a molecular weight of 335.53 . The exact mass is 333.926 g/mol . The boiling point, melting point, and solubility in H2O are not available .
Applications De Recherche Scientifique
Methods of Application
A new air and moisture stable PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation, Stabilisation, and Initiation) themed palladium N-heterocyclic carbene (NHC) complex was synthesized and characterized. This complex was employed to catalyze the Mizoroki-Heck cross-coupling reactions of aryl bromides/iodides with styrene in water .
Results or Outcomes
Good to excellent yields of cross-coupling products were obtained with a range of representative aryl bromides/iodides under relatively mild conditions (100 °C, 1 mol% of 1) .
2. Synthesis of Carbon Monoxide-Releasing Molecules (CORMs)
Summary of the Application
Dichlorobis(pyridine)palladium(II) is used in the synthesis of carbon monoxide-releasing molecules (CORMs). These CORMs have potential applications in treating cancer due to the beneficial effects of controlled amounts of CO .
Methods of Application
A series of bipyridyl (Bpy) Pd (II) complexes with 3-hydroxyflavone (Fla) were prepared and characterized. Their ability to release carbon monoxide was investigated through oxygenation reaction under various conditions of temperature and light irradiation .
Results or Outcomes
The experimental results showed that oxygenation reaction of [PdBpyFla] + with oxygen happens at high temperature (>80 °C) and light does not affect the reaction, whereas nitroxygenation reaction with HNO happens at room temperature without light irradiation .
3. Thermochemistry Reactions
Methods of Application
The reaction thermochemistry data for Dichlorobis(pyridine)palladium(II) is compiled and can be used to understand the energy changes during reactions involving this species .
Results or Outcomes
The enthalpy of reaction at standard conditions (Δ r H°) for a specific reaction involving Dichlorobis(pyridine)palladium(II) was found to be -57.7 ± 1.7 kJ/mol .
4. Precursor Material in Industrial Chemistry
Methods of Application
As a precursor material, Dichlorobis(pyridine)palladium(II) is used in various chemical reactions to produce desired industrial compounds .
Results or Outcomes
The specific results or outcomes depend on the particular industrial process and the compounds being synthesized .
5. Thin Film Deposition
Summary of the Application
Dichlorobis(pyridine)palladium(II) is used as a precursor in thin film deposition processes. This application is particularly useful in the manufacturing of semiconductors and other electronic devices .
Methods of Application
As a precursor, Dichlorobis(pyridine)palladium(II) is introduced into a deposition chamber where it reacts with other gases to form a thin film on a substrate .
Results or Outcomes
The specific results or outcomes depend on the particular deposition process and the materials being deposited .
6. LED Manufacturing
Summary of the Application
Dichlorobis(pyridine)palladium(II) is used in the manufacturing of light-emitting diodes (LEDs). This application is particularly useful in the production of high-efficiency and long-lasting light sources .
Methods of Application
In LED manufacturing, Dichlorobis(pyridine)palladium(II) is used in various chemical reactions to produce the desired compounds that form the active layer of the LED .
Results or Outcomes
The specific results or outcomes depend on the particular LED design and the compounds being synthesized .
Safety And Hazards
Propriétés
IUPAC Name |
dichloropalladium;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(pyridine)palladium(II) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



